3,4-Dihydro-2H-1-benzopyran-6-carbonitrile
Overview
Description
3,4-Dihydro-2H-1-benzopyran-6-carbonitrile is a heterocyclic compound that features a six-membered oxygen-containing ring fused with a benzene ring This compound is part of the benzopyran family, known for its diverse biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzopyran-6-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. For example, the use of nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts has been reported .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to enhance efficiency and reduce environmental impact. The use of water/ethanol mixtures as solvents and the application of nanocatalysts like nano-Al2O3/BF3/Fe3O4 under refluxing conditions are examples of such approaches .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3,4-Dihydro-2H-1-benzopyran-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities, bind to receptors, and interfere with cellular processes. The exact pathways depend on the specific biological context and the nature of the substituents on the benzopyran ring .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: A substituted benzopyran with similar structural features but different substituents.
2-Amino-4H-pyran-3-carbonitrile derivatives: Compounds with a pyran ring and a nitrile group, known for their pharmacological properties.
Uniqueness
3,4-Dihydro-2H-1-benzopyran-6-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDAPXMUPQHCAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C#N)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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